molecular formula C15H17N3O3 B14645330 (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone CAS No. 55227-63-9

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone

Cat. No.: B14645330
CAS No.: 55227-63-9
M. Wt: 287.31 g/mol
InChI Key: XZVPUEVMDSUFCD-UHFFFAOYSA-N
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Description

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a methoxy group and a phenyl group, along with a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and phenyl groups. The morpholine ring is then attached through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy, phenyl, or morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone include other pyrazole derivatives and morpholine-containing compounds. Examples include:

  • 1-Phenyl-3-(morpholin-4-yl)-1H-pyrazole
  • 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
  • Morpholin-4-yl(phenyl)methanone

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

55227-63-9

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

(5-methoxy-1-phenylpyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C15H17N3O3/c1-20-14-11-13(15(19)17-7-9-21-10-8-17)16-18(14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

XZVPUEVMDSUFCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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